

Chemical structure and physical properties of 2-Thiouridine.

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2-Thiouridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouridine (s²U) is a naturally occurring modified pyrimidine nucleoside, an analogue of uridine where the oxygen atom at the C2 position is replaced by a sulfur atom.[1] This modification, found in transfer RNAs (tRNAs) of all domains of life, plays a crucial role in ensuring the fidelity and efficiency of protein translation.[2][3][4] Beyond its fundamental biological role, **2-thiouridine** has garnered significant interest in drug development for its potent broad-spectrum antiviral activity against positive-strand RNA viruses.[5][6][7][8][9] This technical guide provides an in-depth overview of the chemical structure, physical properties, and biological significance of **2-thiouridine**, complete with experimental protocols and pathway visualizations.

Chemical Structure and Identification

2-Thiouridine consists of a 2-thiouracil base attached to a ribose sugar via a β -N1-glycosidic bond.

Chemical Structure of 2-Thiouridine



Caption: Chemical structure of 2-Thiouridine.

| Identifier | Value | | |
|-------------------|---|--|--|
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5- (hydroxymethyl)oxolan-2-yl]-2- sulfanylidenepyrimidin-4-one | | |
| CAS Number | 20235-78-3 | | |
| Molecular Formula | C ₉ H ₁₂ N ₂ O ₅ S | | |
| Molecular Weight | 260.27 g/mol | | |
| SMILES | C1=CN(C(=S)NC1=O)[C@H]2INVALID-LINK CO)O">C@@HO | | |
| InChI | InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2, (H,10,13,17)/t4-,6-,7-,8-/m1/s1 | | |
| InChlKey | GJTBSTBJLVYKAU-XVFCMESISA-N | | |

Physical and Spectroscopic Properties

The physical and spectroscopic properties of **2-thiouridine** are crucial for its characterization and application in various experimental settings.



| Property | Value | Reference | |
|--------------------|--|-----------|--|
| Appearance | Crystalline solid | [10] | |
| Melting Point | 95-100 °C (for 5'-O-(4,4'- Dimethoxytrityl)-2-thiouridine) | [10] | |
| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 5 mg/mL | | |
| pKa (N3-H) | 8.09 | _ | |
| UV λmax | 219, 273 nm | _ | |
| ¹H NMR | See detailed experimental protocols | | |
| Circular Dichroism | Indicates an A-form helical conformation in oligonucleotides | [10] | |

Thermodynamic Properties in RNA Duplexes

The presence of **2-thiouridine** in an RNA duplex significantly enhances its thermal stability compared to an unmodified uridine. This stabilizing effect is primarily entropic in origin, likely due to the preorganization of the single-stranded RNA containing s²U.

| Duplex | Tm (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
|-------------------------------------|---------|---------------------|-------------------|--------------------|-----------|
| Gs ² UUUC / GmAmAmAmC | 30.7 | -4.8 | - | - | [10] |
| GUUUC / GmAmAmAmC | 19.0 | -2.8 | - | - | [10] |



Experimental Protocols Synthesis of 2-Thiouridine

The synthesis of **2-thiouridine** can be achieved through the coupling of a silylated 2-thiouracil derivative with a protected ribofuranose, followed by deprotection.[10]

Materials:

- 2-Thiouracil
- 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
- Hexamethyldisilazane (HMDS)
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Dichloromethane (DCM)
- Ammonia in Methanol (2 M)
- Silica gel for chromatography

Procedure:

- A suspension of 2-thiouracil in HMDS is refluxed until a clear solution is obtained. The
 excess HMDS is removed under vacuum to yield the bis-silyl derivative of 2-thiouracil.
- The silylated 2-thiouracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose are dissolved in anhydrous DCM.
- The solution is cooled to 0 °C, and TMSOTf is added dropwise. The reaction is stirred at room temperature and monitored by TLC.
- Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM. The organic layer is dried over anhydrous sodium sulfate and concentrated.



- The resulting protected 2-thiouridine is deprotected by treatment with 2 M ammonia in methanol at room temperature.
- The final product is purified by silica gel column chromatography.[10]

Synthesis of 2-Thiouridine Phosphoramidite

For incorporation into synthetic oligonucleotides, **2-thiouridine** is converted into its phosphoramidite derivative.[10][11][12][13]

Materials:

- 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-2-thiouridine
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)

Procedure:

- 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-**2-thiouridine** is dissolved in anhydrous DCM under an argon atmosphere.
- DIPEA is added to the solution, followed by the dropwise addition of 2-cyanoethyl N,Ndiisopropylchlorophosphoramidite at 0 °C.
- The reaction is stirred at room temperature and monitored by TLC.
- Upon completion, the reaction is quenched, and the product is purified by flash chromatography on silica gel.[10]

UV Thermal Denaturation

UV thermal denaturation is used to determine the melting temperature (Tm) and thermodynamic parameters of RNA duplexes containing **2-thiouridine**.[10][14][15][16]

Procedure:



- Samples containing the RNA duplex at a known concentration (e.g., ~8 x 10⁻⁴ M for short duplexes) are prepared in a buffer solution (e.g., 25 mM phosphate buffer, 100 mM NaCl, 0.5 mM EDTA, pH 7.0).[10]
- The absorbance of the sample is monitored at a specific wavelength (e.g., 280 nm for s²U-containing duplexes) as the temperature is increased at a constant rate (e.g., 1 °C/min).[10]
 [16]
- The melting temperature (Tm) is determined from the first derivative of the absorbance versus temperature curve.
- Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are derived from analyzing melting curves at different oligonucleotide concentrations using software like MeltFit.[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between RNA strands.[15][17][18][19]

Procedure:

- Solutions of the two interacting RNA strands are prepared in the same buffer (e.g., 200 mM NaHEPES, pH 7.5, 100 mM NaCl).[15]
- One RNA solution is placed in the sample cell of the calorimeter, and the other is loaded into the titration syringe.
- A series of small injections of the syringe solution into the cell solution is performed, and the heat change for each injection is measured.
- The data are analyzed to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[15]

NMR Spectroscopy

NMR spectroscopy is used to elucidate the solution structure and conformation of **2-thiouridine** and oligonucleotides containing this modification.[10][20][21][22][23][24]



Procedure:

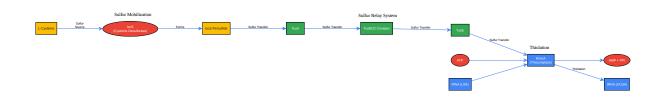
- RNA samples are prepared in an appropriate solvent (e.g., D₂O or a mixture of H₂O/D₂O) with a suitable buffer.
- For structural studies of duplexes, samples are typically prepared at concentrations of around 2 mM.[25]
- A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY/ROESY) are performed on a high-field NMR spectrometer.
- The resulting spectra are processed and analyzed to assign proton resonances and determine through-bond and through-space connectivities, which are then used to calculate the three-dimensional structure.[10]

Biological Signaling Pathways Biosynthesis of 2-Thiouridine

The biosynthesis of **2-thiouridine** is a complex, multi-step enzymatic process that varies between prokaryotes and eukaryotes but involves the transfer of sulfur from a donor molecule to the uridine at the wobble position of specific tRNAs.[1][2][3][4][26]

Biosynthesis of **2-Thiouridine** in E. coli





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Caption: Biosynthesis pathway of **2-thiouridine** in E. coli.

In E. coli, the process is initiated by the cysteine desulfurase IscS, which mobilizes sulfur from L-cysteine.[3][26] This sulfur is then transferred through a relay system involving the proteins TusA, TusBCD, and TusE to the thiouridylase MnmA.[1][3][26] MnmA, in an ATP-dependent reaction, catalyzes the final thiolation of uridine at position 34 of tRNAs for glutamic acid, glutamine, and lysine.[3][26]

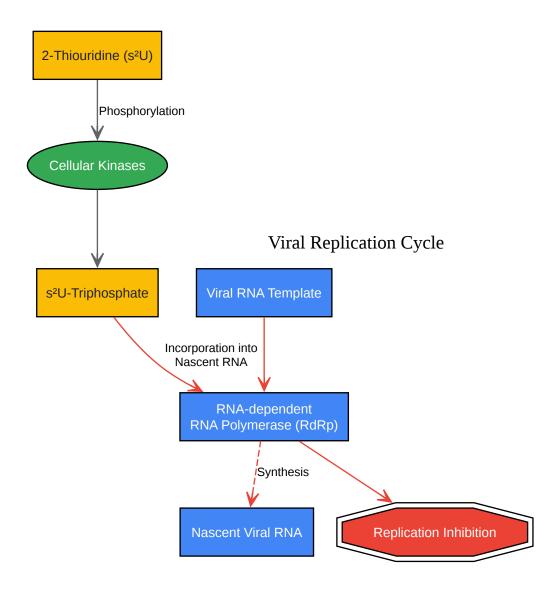
In eukaryotes, the pathway involves different sets of proteins but follows a similar theme of sulfur mobilization and transfer.[2][4] For instance, in the cytosol of S. cerevisiae, the Ncs6/Urm1 pathway is responsible for the 2-thiolation of mcm⁵s²U.[4]

Antiviral Mechanism of Action

2-Thiouridine has demonstrated potent antiviral activity against a broad range of positive-strand RNA viruses, including Dengue virus, Zika virus, and SARS-CoV-2.[5][6][8][9] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[5][6][8]



Antiviral Mechanism of 2-Thiouridine



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Caption: Antiviral mechanism of action of **2-Thiouridine**.

Upon entering the host cell, **2-thiouridine** is phosphorylated by cellular kinases to its active triphosphate form (s²U-TP). s²U-TP then acts as a substrate for the viral RdRp and is incorporated into the growing viral RNA chain. The presence of the 2-thio modification in the RNA template likely disrupts the normal function of the RdRp, leading to the termination of RNA synthesis and thereby inhibiting viral replication.[5][8]



Conclusion

2-Thiouridine is a modified nucleoside of significant biological and therapeutic importance. Its unique chemical structure imparts enhanced stability to RNA duplexes, a property crucial for its role in translation. The detailed understanding of its physical properties and the elucidation of its biosynthetic and antiviral pathways provide a solid foundation for its application in biochemical research and as a promising lead compound in the development of broadspectrum antiviral drugs. The experimental protocols provided herein offer a practical guide for researchers working with this fascinating molecule.

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